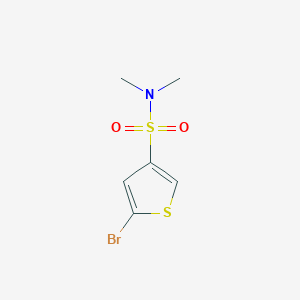
5-Bromo-N,N-dimethylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-dimethylthiophene-3-sulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the bromine atom and the sulfonamide group in this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide typically involves the bromination of N,N-dimethylthiophene-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Coupling Reactions: Palladium-based catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, optoelectronics, and other high-tech industries .
Mécanisme D'action
The mechanism of action of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-4-methylpyridin-3-amine
- 5-Bromo-4-ethylpyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-N,N-dimethylthiophene-3-sulfonamide has unique structural features that influence its reactivity and applications. The presence of the thiophene ring and the specific positioning of the bromine and sulfonamide groups contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H8BrNO2S2 |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
5-bromo-N,N-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)5-3-6(7)11-4-5/h3-4H,1-2H3 |
Clé InChI |
WSRXQBASYIHZOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CSC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


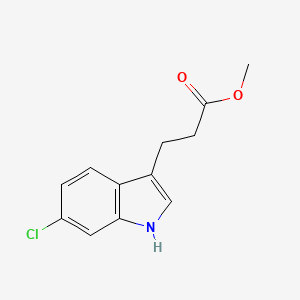
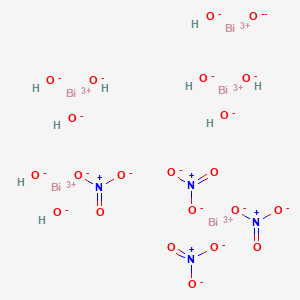
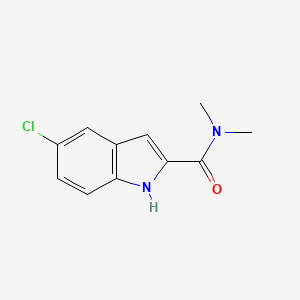
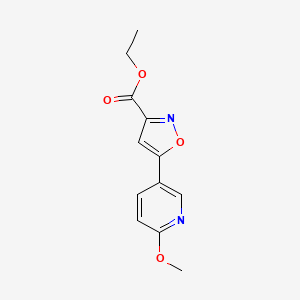
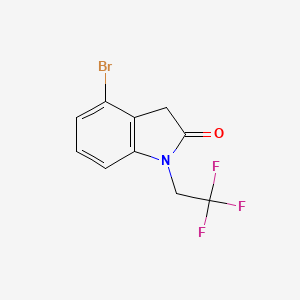
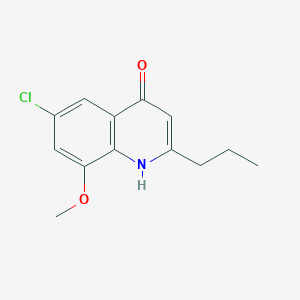

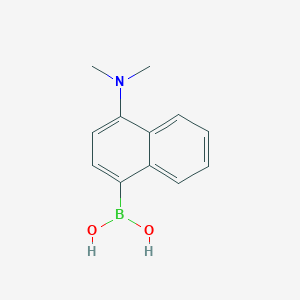
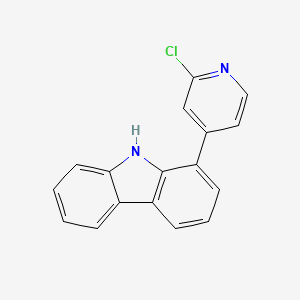
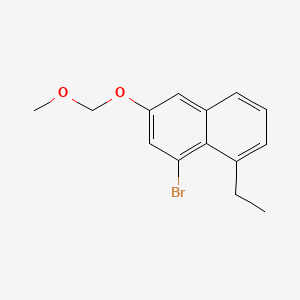
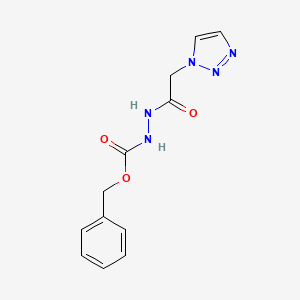
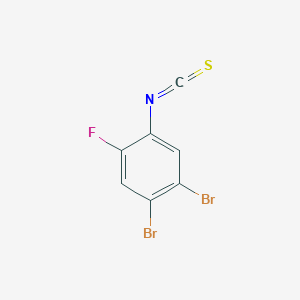
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
